8 BrGuo
Description
8-Bromoguanosine (8 BrGuo), also known as 8-Bromo-9-(β-D-ribofuranosyl)guanine, is a halogenated nucleoside derivative of guanosine. Its molecular formula is C₁₀H₁₂BrN₅O₅, with a molecular weight of 370.14 g/mol. The compound features a bromine atom substituted at the 8th position of the guanine base, which significantly alters its electronic and steric properties compared to unmodified guanosine .
Properties
IUPAC Name |
2-amino-8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSHXLTWZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960600 | |
| Record name | 8-Bromo-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-63-1 | |
| Record name | 8 BrGuo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8 BrGuo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromo-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Key Observations
-
DBH/TMSOTf : Enhances bromination efficiency, particularly for purine nucleosides, though reactions often require longer times compared to pyrimidine derivatives .
-
Protecting Groups : Commonly used (e.g., acetyl, TMS) to stabilize intermediates during synthesis .
Biological Activity and Mechanism
8-BrGuo exhibits potent mitogenic effects on B lymphocytes, surpassing its analogs 8-BrGMP and 8-BrcGMP in efficacy .
Mitogenic Effects
-
Potency :
-
Kinetics :
Mutation Induction
8-BrGuo primarily induces G → T transversions in DNA, with minor contributions from G → C , G → A , and delG mutations . This suggests a role in oxidative stress-related DNA damage during inflammation.
Structural and Conformational Analysis
Bromination at C-8 alters guanosine’s geometry, favoring the syn-conformation due to steric hindrance between the bromine atom and the sugar moiety .
| Feature | Unmodified Guanosine | 8-BrGuo |
|---|---|---|
| Conformation | Anti-dominant | Syn-preferred |
| Steric Effects | Minimal | Significant (Br atom size) |
| Electron Delocalization | Moderate | Reduced (Br’s inductive effect) |
DNA Repair Mechanisms
8-BrGuo mispairs are repaired by specialized glycosylases:
| Glycosylase | Mismatch Target | Repair Activity |
|---|---|---|
| SMUG1 | T:8BrG | High |
| TDG | T:8BrG | Moderate |
| MUTYH | A:8BrG | Moderate |
Comparison with Similar Compounds
Key Properties:
- Purity : Commercial preparations typically achieve ≥95% purity .
- Applications: 8 BrGuo is widely used in RNA structure studies, antiviral research, and as a mechanistic probe in enzymology due to its ability to disrupt base pairing and stabilize non-canonical RNA conformations.
- Synthesis: Produced via bromination of guanosine under controlled conditions, often using bromine or N-bromosuccinimide in aqueous or organic solvents .
Comparison with Structurally Similar Compounds
8-Chloroguanosine (8-ClGuo)
- Structure : Chlorine substitution at the 8th position.
- Molecular Weight : 325.69 g/mol.
- Key Differences :
- Electronegativity : Chlorine (3.0) is less electronegative than bromine (2.8), leading to weaker halogen bonding interactions in RNA.
- Solubility : Higher water solubility (log S = -2.1) compared to this compound (log S = -2.99) due to smaller atomic size .
- Biological Activity : Less effective in stabilizing G-quadruplex structures compared to this compound, as observed in telomerase inhibition assays .
8-Iodoguanosine (8-IGuo)
- Structure : Iodine substitution at the 8th position.
- Molecular Weight : 417.12 g/mol.
- Key Differences :
7-Deazaguanosine
- Structure : A nitrogen atom in the guanine ring is replaced with a carbon atom.
- Functional Contrast :
Data-Driven Comparison
Table 1: Physicochemical Properties of Halogenated Guanosine Derivatives
| Property | This compound | 8-ClGuo | 8-IGuo |
|---|---|---|---|
| Molecular Weight (g/mol) | 370.14 | 325.69 | 417.12 |
| log Po/w (XLOGP3) | 2.15 | 1.89 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.45 | 0.12 |
| Bioavailability Score | 0.55 | 0.62 | 0.48 |
| Purity (%) | ≥95 | ≥90 | ≥98 |
Research Findings and Mechanistic Insights
- RNA Structural Studies : this compound’s bromine atom induces unique RNA conformational changes, validated via NMR and cryo-EM, which are critical for studying ribozyme mechanisms .
- Antiviral Mechanisms: this compound inhibits viral replication by competing with natural guanosine triphosphate (GTP) during RNA synthesis, as demonstrated in vesicular stomatitis virus (VSV) models .
- Limitations : Lower solubility compared to 8-ClGuo restricts its use in high-concentration assays, necessitating solvent optimization .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing 8-Bromoguanosine with high purity?
- Methodological Answer :
Synthesis : Brominate guanosine using N-bromosuccinimide (NBS) in a buffered aqueous solution (pH 7–8) at 40–50°C. Monitor reaction progress via thin-layer chromatography (TLC) .
Purification : Employ column chromatography (e.g., silica gel, methanol:chloroform eluent) to isolate 8 BrGuo. Confirm purity using HPLC with UV detection (λ = 254 nm) .
Characterization : Use H/C NMR to verify bromination at the 8th position of the guanine ring. Mass spectrometry (ESI-MS) should confirm molecular ion peaks (expected m/z: 365.1 [M+H]) .
- Key Considerations : Reproducibility requires strict control of reaction pH, temperature, and stoichiometric ratios. Document all parameters for peer validation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
Experimental Design : Prepare aliquots of this compound dissolved in buffers (pH 4–9) and store at –20°C, 4°C, and 25°C. Analyze degradation kinetics via HPLC at 0, 7, 14, and 30 days .
Data Analysis : Calculate half-life () using first-order kinetics. Compare degradation rates across conditions to identify optimal storage protocols.
- Critical Note : Include negative controls (e.g., guanosine without bromine) to distinguish pH-induced degradation from bromine-specific instability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biochemical effects of this compound (e.g., conflicting RNA incorporation efficiencies)?
- Methodological Answer :
Hypothesis Testing : Design comparative experiments under standardized conditions (e.g., identical RNA polymerases, nucleotide concentrations). Replicate prior studies to isolate variables (e.g., temperature, Mg ion levels) .
Data Triangulation : Cross-validate results using orthogonal techniques (e.g., radioactive labeling vs. fluorescent tagging for incorporation assays). Apply statistical tests (ANOVA, t-tests) to assess significance of observed differences .
Literature Reconciliation : Systematically review methodologies from conflicting studies to identify overlooked variables (e.g., enzyme batch variability, buffer composition) .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. How can researchers optimize reaction conditions for high-yield this compound synthesis while minimizing side products?
- Methodological Answer :
DoE (Design of Experiments) : Use factorial design to test variables: NBS concentration (1–2 eq.), reaction time (2–12 hrs), and temperature (25–60°C). Measure yield via HPLC and side products via LC-MS .
Statistical Modeling : Apply response surface methodology (RSM) to identify optimal parameter combinations. Prioritize factors with the highest impact on yield (e.g., temperature > stoichiometry) .
- Example Data Table :
| NBS (eq.) | Temp (°C) | Time (hrs) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.2 | 40 | 6 | 78 | 95 |
| 1.5 | 50 | 8 | 85 | 93 |
| 2.0 | 60 | 12 | 72 | 88 |
Q. What methodologies are recommended for studying this compound’s role in RNA structure-function relationships?
- Methodological Answer :
Incorporation Assays : Use T7 RNA polymerase to synthesize RNA strands with this compound. Analyze incorporation efficiency via PAGE or capillary electrophoresis .
Structural Analysis : Perform X-ray crystallography or cryo-EM on RNA-8 BrGuo complexes to map bromine-induced conformational changes .
Functional Studies : Measure RNA stability (thermal denaturation assays) and ligand-binding affinity (ITC/SPR) to quantify functional impacts .
- Ethical Consideration : Ensure compliance with institutional biosafety protocols when handling modified nucleotides .
Cross-Cutting Methodological Guidance
Q. How should researchers address data gaps or inconsistencies in this compound-related studies?
- Methodological Answer :
Iterative Analysis : Re-analyze raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches) .
Collaborative Validation : Share datasets with independent labs for replication. Use platforms like Zenodo to publish raw spectra, chromatograms, and experimental logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
